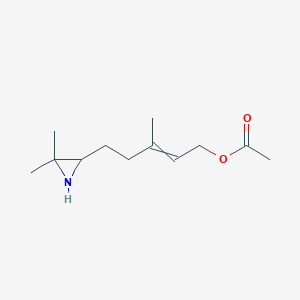
2-Penten-1-ol, 5-(3,3-dimethyl-2-aziridinyl)-, acetate (ester), (E)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Penten-1-ol, 5-(3,3-dimethyl-2-aziridinyl)-, acetate (ester), (E)-(9CI) is a complex organic compound characterized by its unique structure, which includes an aziridine ring and a pentenyl chain
準備方法
The synthesis of 2-Penten-1-ol, 5-(3,3-dimethyl-2-aziridinyl)-, acetate (ester), (E)-(9CI) typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the aziridine ring: This can be achieved through the reaction of an appropriate amine with an epoxide under basic conditions.
Attachment of the pentenyl chain: This step involves the reaction of the aziridine intermediate with a pentenyl halide in the presence of a base.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
2-Penten-1-ol, 5-(3,3-dimethyl-2-aziridinyl)-, acetate (ester), (E)-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols can open the ring to form substituted products.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. Major products formed from these reactions include ketones, carboxylic acids, and substituted aziridines.
科学的研究の応用
2-Penten-1-ol, 5-(3,3-dimethyl-2-aziridinyl)-, acetate (ester), (E)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving aziridine-containing compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Penten-1-ol, 5-(3,3-dimethyl-2-aziridinyl)-, acetate (ester), (E)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar compounds to 2-Penten-1-ol, 5-(3,3-dimethyl-2-aziridinyl)-, acetate (ester), (E)-(9CI) include:
3,3-Dimethyl-4-penten-1-ol: A structurally related compound with a similar pentenyl chain but lacking the aziridine ring.
2-Penten-1-ol: A simpler compound with a pentenyl chain but without the aziridine and acetate groups.
Aziridine derivatives: Compounds containing the aziridine ring but with different substituents on the ring or chain.
The uniqueness of 2-Penten-1-ol, 5-(3,3-dimethyl-2-aziridinyl)-, acetate (ester), (E)-(9CI) lies in its combination of the aziridine ring and the pentenyl chain, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
[5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-enyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-9(7-8-15-10(2)14)5-6-11-12(3,4)13-11/h7,11,13H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDDPUCJKMDJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)C)CCC1C(N1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














